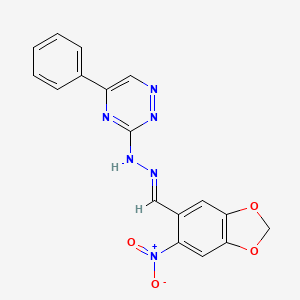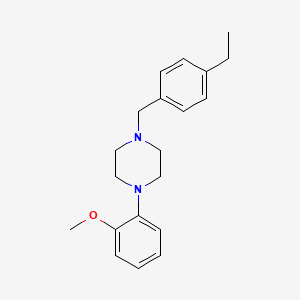![molecular formula C15H19ClN2O2 B5787796 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5787796.png)
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide, also known as CCAB, is a chemical compound that has gained attention due to its potential applications in scientific research. CCAB is a synthetic compound that is structurally related to the commonly used drug, lidocaine. However, CCAB has unique properties that make it a valuable tool in the field of biomedical research.
Wirkmechanismus
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide exerts its effects by blocking voltage-gated sodium channels. Sodium channels are important for the generation and propagation of action potentials in neurons. By blocking sodium channels, this compound can reduce the excitability of neurons and decrease the transmission of nerve impulses. This mechanism of action makes this compound a valuable tool in the study of neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its sodium channel blocking activity, this compound has been shown to have anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has several advantages as a research tool. It is a potent sodium channel blocker that can be used to study the effects of sodium channel blockade on neuronal activity. This compound also has anti-inflammatory and antioxidant properties, which make it a valuable tool in the study of inflammatory and oxidative stress-related diseases. However, there are some limitations to the use of this compound in lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of naturally occurring compounds. Additionally, the effects of this compound may be dose-dependent and may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide in scientific research. One potential application is in the study of pain and analgesia. This compound has been shown to have potent analgesic effects in animal models, and further research may elucidate the mechanisms underlying these effects. This compound may also have potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, this compound may be a valuable tool in the study of neuronal function and the development of new therapies for neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound is a potent sodium channel blocker that can be used to study the effects of sodium channel blockade on neuronal activity. This compound also has anti-inflammatory and antioxidant properties, which make it a valuable tool in the study of inflammatory and oxidative stress-related diseases. While there are some limitations to the use of this compound in lab experiments, there are several future directions for the use of this compound in scientific research.
Synthesemethoden
The synthesis of 4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with cyclohexylacetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield this compound as the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent inhibitor of sodium channels, which are important for the transmission of nerve impulses. By blocking sodium channels, this compound can be used to study the effects of sodium channel blockade on neuronal activity. This compound has also been shown to have anti-inflammatory properties, which make it a valuable tool in the study of inflammatory diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCIRESDTQRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)


![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)


![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)